Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H20N4O2. It is a piperazine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with 3-cyanopyridine under specific conditions. The tert-butyl group is introduced to protect the carboxylate functionality during the reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like crystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its effects on cellular processes and pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it valuable for various applications in chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The cyanopyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
- Tert-butyl 4-(4-cyanopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring and the presence of the cyanopyridine moiety. This structural uniqueness can influence its biological activity and chemical reactivity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)13-12(11-16)5-4-6-17-13/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEQQMQLJYJBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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